2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, with methodologies varying based on the desired functional groups and the structural complexity of the end product. For example, halocyclization of related molecules by the action of iodine, bromine, or sulfuryl chloride has been reported, leading to hydrohalide derivatives which can be further modified (Zborovskii et al., 2011). Another approach involves the use of metal-free, hypervalent reagents for intramolecular cyclization followed by oxidative hydroxylation (Yang et al., 2015).
Molecular Structure Analysis
The structural analysis of compounds like "2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride" involves detailed examination of its molecular framework and bonding. Studies employing crystallography and spectroscopy techniques provide insights into the molecule's conformation and electron distribution, contributing to a better understanding of its chemical behavior and reactivity (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
The compound's reactivity can be elucidated through studies on its chemical reactions, showcasing how it interacts with other molecules and the types of chemical transformations it undergoes. For instance, reactions involving the cyclization of related structures have been extensively documented, demonstrating the compound's ability to form new bonds and generate diverse molecular architectures (Kobayashi et al., 2010).
properties
IUPAC Name |
2-[2-[4-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O4.2ClH/c28-20-7-9-22(10-8-20)35-18-21(32)17-30-13-11-29(12-14-30)15-16-31-26(33)23-5-1-3-19-4-2-6-24(25(19)23)27(31)34;;/h1-10,21,32H,11-18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJGKZCRENDTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)Cl)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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